molecular formula C24H28N2O4 B2513630 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 921869-30-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2513630
CAS RN: 921869-30-9
M. Wt: 408.498
InChI Key: AUIAVFRPCQJCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of oxazepine derivatives have been extensively studied, demonstrating various methods to create these compounds with potential biological activities. For example, research by Abood et al. (2012) details the synthesis of new 1,3-oxazepine derivatives, including their structural confirmation via C.H.N. elementary analysis, FT-IR spectra, and 1H-NMR spectroscopy, suggesting their potential for biological applications. These synthetic routes often involve [2+5] cycloaddition reactions and aim to explore the chemical diversity and reactivity of oxazepine rings for further functionalization (Z. Abood, H. D. Hanoon, R. T. Haiwal, 2012).

Biological Activities

Oxazepine derivatives have shown a variety of biological activities, including antibacterial and enzyme inhibition properties. These activities highlight the potential of oxazepine compounds in medicinal chemistry and pharmaceutical research. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity showcases the therapeutic potential of oxazepine derivatives (K. Sunder, Jayapal Maleraju, 2013).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-13-26-20-12-9-18(15-21(20)30-16-24(3,4)23(26)28)25-22(27)14-17-7-10-19(11-8-17)29-6-2/h5,7-12,15H,1,6,13-14,16H2,2-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAVFRPCQJCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide

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